Cas no 873685-07-5 (1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-)
![1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- structure](https://www.kuujia.com/scimg/cas/873685-07-5x500.png)
873685-07-5 structure
Product name:1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-
1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-
- 873685-07-5
- DTXSID301236243
- N1,N2-Bis[(1R)-1-phenylethyl]-1,2-benzenediamine
-
- Inchi: InChI=1S/C22H24N2/c1-17(19-11-5-3-6-12-19)23-21-15-9-10-16-22(21)24-18(2)20-13-7-4-8-14-20/h3-18,23-24H,1-2H3/t17-,18-/m1/s1
- InChI Key: NSYLLZSQFNSKDN-QZTJIDSGSA-N
- SMILES: CC(C1=CC=CC=C1)NC2=CC=CC=C2NC(C)C3=CC=CC=C3
Computed Properties
- Exact Mass: 316.193948774Da
- Monoisotopic Mass: 316.193948774Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 24.1Ų
1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- Related Literature
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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